
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Vue d'ensemble
Description
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, also known as 4MPI, is a novel small molecule that has been studied extensively in recent years. It is a derivative of the indazole group of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial properties. 4MPI has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which make it an attractive candidate for the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Huntington’s disease.
Mécanisme D'action
The exact mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to interact with several receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the opioid receptor μ-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, this compound has been found to modulate the activity of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), serotonin receptor 5-HT2A, dopamine receptor D2, and opioid receptor μ-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and purify, making it an attractive candidate for laboratory experiments. Second, it has been shown to possess a variety of biological activities, making it an ideal candidate for the study of various diseases. Finally, it has been found to interact with several receptors, making it an ideal candidate for the study of receptor interactions.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on various diseases. Second, the effects of this compound on humans are not yet fully understood, so it is not yet known if it is safe for human use.
Orientations Futures
The future of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is promising. Further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications is needed. In addition, further studies into its effects on humans and its potential use in the treatment of various diseases are needed. Finally, further research into its potential interactions with other drugs and its potential side effects is also needed.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOSQIKPDOMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)

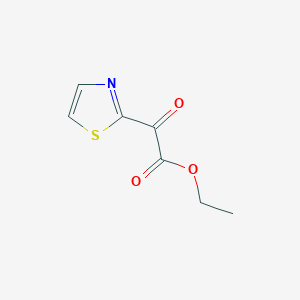
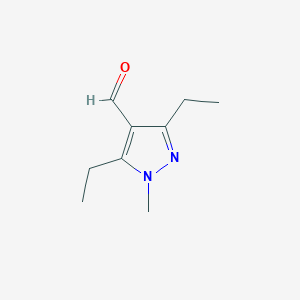

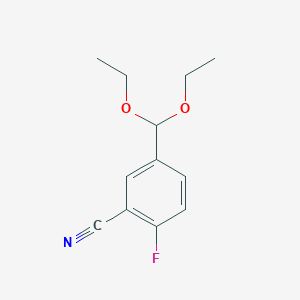
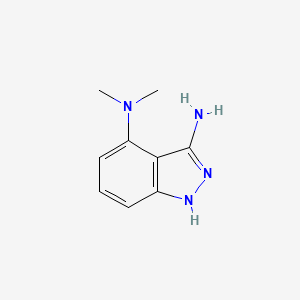
![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
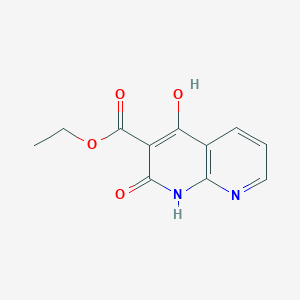


![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)


